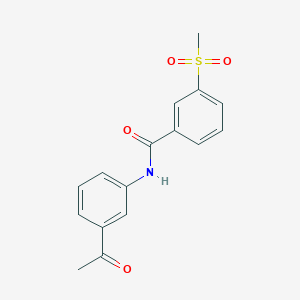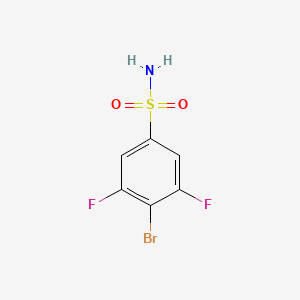
4-Bromo-3,5-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3,5-difluorobenzenesulfonamide is a chemical compound with the molecular formula C6H4BrF2NO2S and a molecular weight of 272.07 . It is a derivative of benzenesulfonamide .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromo, difluoro, and sulfonamide groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 272.07 and a density of 1.9±0.1 g/cm3 . The boiling point is 351.5±52.0 °C at 760 mmHg .Mechanism of Action
Target of Action
The primary target of 4-Bromo-3,5-difluorobenzenesulfonamide is the enzyme Carbonic Anhydrase 2 . This enzyme plays a crucial role in maintaining the pH balance in the body by catalyzing the reversible reaction involving the hydration of carbon dioxide and the dehydration of carbonic acid .
Mode of Action
This compound: acts as an inhibitor of Carbonic Anhydrase 2 . It binds to the enzyme, forming a 1:1 complex . This binding inhibits the activity of the enzyme, thereby affecting the balance of carbon dioxide and bicarbonate ions in the body .
Biochemical Pathways
The inhibition of Carbonic Anhydrase 2 by This compound affects the carbon dioxide hydration and bicarbonate dehydration processes . These processes are part of the larger carbon dioxide transport pathway, which is essential for respiration and pH regulation in the body .
Pharmacokinetics
The bioavailability of the compound would be influenced by these properties, affecting how much of the compound reaches the target site of action .
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the disruption of pH balance in the body . By inhibiting Carbonic Anhydrase 2, the compound affects the equilibrium between carbon dioxide and bicarbonate ions, which can lead to changes in pH .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s ability to bind to Carbonic Anhydrase 2 and inhibit its activity .
Advantages and Limitations for Lab Experiments
4-Bromo-3,5-difluorobenzenesulfonamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been extensively studied, with a large body of literature available on its pharmacological properties. However, this compound also has some limitations. Its potency can vary depending on the specific carbonic anhydrase isoform being targeted, and it can also have off-target effects on other enzymes.
Future Directions
There are several future directions for the study of 4-Bromo-3,5-difluorobenzenesulfonamide. One potential avenue of research is the development of more potent and selective carbonic anhydrase inhibitors based on the structure of this compound. Additionally, this compound could be studied for its potential use in the treatment of other diseases, such as neurological disorders or infectious diseases. Finally, the development of new synthetic methods for this compound could lead to more efficient and cost-effective production of this important compound.
In conclusion, this compound is a compound with a wide range of potential applications in scientific research. Its synthesis method has been optimized to produce high yields of pure product, and it has been extensively studied for its pharmacological properties. This compound has been shown to have potent inhibitory effects on carbonic anhydrase enzymes, as well as anti-inflammatory, anti-cancer, and antibacterial properties. While it has some limitations, this compound has several advantages for use in laboratory experiments. There are also several future directions for the study of this compound, including the development of more potent and selective carbonic anhydrase inhibitors and the exploration of its potential use in the treatment of other diseases.
Synthesis Methods
The synthesis of 4-Bromo-3,5-difluorobenzenesulfonamide involves the reaction of 4-bromo-3,5-difluorobenzenesulfonyl chloride with ammonia in the presence of a catalyst. The resulting product is then purified through recrystallization. This method has been optimized to produce high yields of this compound with a purity of over 95%.
Scientific Research Applications
4-Bromo-3,5-difluorobenzenesulfonamide has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have potent inhibitory effects on carbonic anhydrase enzymes, which are involved in many physiological processes. This compound has also been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties.
Safety and Hazards
properties
IUPAC Name |
4-bromo-3,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2NO2S/c7-6-4(8)1-3(2-5(6)9)13(10,11)12/h1-2H,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMOQOUJQRDNSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

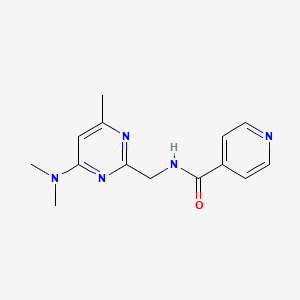
![4-acetyl-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2622803.png)
![N-cycloheptyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2622805.png)
![3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B2622807.png)

![ethyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2622811.png)
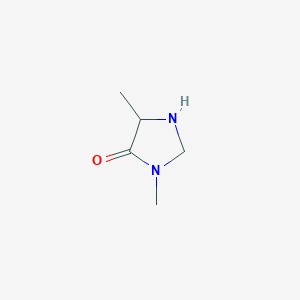
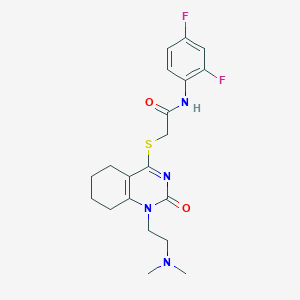

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2622818.png)

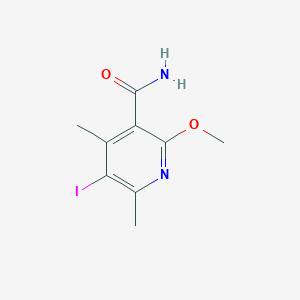
![1-[(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)
